Fmoc-[D]Ala-OH is classified as an amino acid derivative. It is synthesized primarily through methods involving solid-phase peptide synthesis, which has become a standard approach in peptide chemistry due to its efficiency and scalability. The Fmoc protection strategy helps prevent unwanted reactions during the coupling of amino acids, thus enhancing the fidelity of peptide synthesis.
The synthesis of Fmoc-[D]Ala-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
The molecular formula for Fmoc-[D]Ala-OH is C₁₁H₁₃N₁O₃. The structure features:
The presence of the Fmoc group imparts stability during synthesis while allowing for subsequent deprotection under mild conditions .
Fmoc-[D]Ala-OH participates in various chemical reactions typical of amino acids:
The mechanism of action for Fmoc-[D]Ala-OH primarily revolves around its role in peptide synthesis:
These properties are essential for handling and utilizing Fmoc-[D]Ala-OH in laboratory settings .
Fmoc-[D]Ala-OH has several important applications in scientific research:
Fmoc-D-alanine (chemical name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid) is a stereochemically defined amino acid derivative with the molecular formula C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol [1] [6]. Its structure features two critical functional components: the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amine function of D-alanine, and the free carboxylic acid group available for peptide bond formation [4] [8]. The Fmoc group provides strong ultraviolet absorption (λₘₐₓ = 301 nm, ε = 7,800 L·mol⁻¹·cm⁻¹), enabling real-time monitoring during solid-phase synthesis [8].
The D-configuration at the alpha-carbon atom differentiates this compound from its L-enantiomer, conferring distinct biochemical properties while maintaining identical physicochemical characteristics [5] [6]. Crystallographic analyses reveal that the fluorene moiety creates a bulky hydrophobic environment that sterically shields the amine group, preventing racemization during activation and coupling steps [8]. The compound typically presents as a white to off-white crystalline powder with high purity (≥99.0% by HPLC) and exceptional enantiomeric purity (≥99.5%) [4] [8]. It displays moderate solubility in polar aprotic solvents like dimethylformamide (DMF, 100 mg/mL) and dichloromethane (DCM), but limited solubility in aqueous systems without organic cosolvents [6] [9].
Table 1: Physicochemical Profile of Fmoc-D-Ala-OH
Property | Specification | Analytical Method |
---|---|---|
CAS Registry Number | 79990-15-1 | - |
Molecular Formula | C₁₈H₁₇NO₄ | - |
Molecular Weight | 311.33 g/mol | - |
Melting Point | 147-157°C | Capillary method |
Optical Rotation | [α]D²⁰ = +18 ± 2° (c=1 in DMF) | Polarimetry |
Enantiomeric Purity | ≥99.5% | Chiral HPLC |
Solubility (DMF) | 100 mg/mL (321.20 mM) | Visual clarity test |
Storage Stability | 0-8°C under anhydrous conditions | Long-term stability study |
HPLC Purity | ≥99.0% | Reverse-phase HPLC |
The introduction of Fmoc-protected amino acids in the late 1970s revolutionized peptide synthesis by addressing critical limitations of the prevailing Boc (tert-butyloxycarbonyl) strategy [4] [8]. Professor Louis Carpino's pioneering work on the 9-fluorenylmethyl group established Fmoc chemistry as a milder alternative to the harsh acidic deprotection conditions (strong acids like trifluoroacetic acid) required in Boc chemistry, which often caused side reactions and peptide chain degradation [8]. Fmoc-D-Ala-OH emerged as a specialized building block specifically designed to incorporate D-alanine residues under standard Fmoc-SPPS protocols.
The orthogonal protection scheme of Fmoc chemistry—combining base-labile Fmoc group removal with acid-labile side-chain protection—enabled more efficient synthesis of complex peptides containing acid-sensitive modifications [4]. This advancement proved particularly valuable for incorporating D-amino acids, which require stereochemical integrity preservation throughout the synthesis process. Fmoc deprotection occurs via a β-elimination mechanism using mild bases (typically 20% piperidine in DMF), generating a dibenzofulvene byproduct that can be efficiently washed away without racemizing sensitive residues like histidine or cysteine [8]. The advent of Fmoc-D-Ala-OH paralleled innovations in solid supports (e.g., Wang resin, Rink amide resin) and coupling reagents (HBTU, HATU), collectively enabling routine synthesis of peptides containing D-amino acids with coupling efficiencies exceeding 99.5% per cycle [4].
D-Amino acids confer unique biochemical advantages in peptide engineering due to their altered stereochemistry. Unlike L-amino acids, D-forms exhibit proteolytic resistance against most endogenous enzymes, substantially enhancing peptide stability in biological environments [2] [5]. This property stems from the chiral specificity of proteases, which predominantly recognize and cleave peptide bonds between L-amino acids. Studies demonstrate that incorporating D-alanine at C-terminal positions increases peptide half-lives in serum from minutes to hours or days [2] [5]. For example, Lu and colleagues demonstrated that D-peptide inhibitors targeting p53-MDM2 interactions retained full activity after 24-hour incubation in serum, while L-peptide counterparts degraded completely within 4 hours [2].
Beyond stability enhancement, D-amino acids enable structural diversification for optimizing peptide therapeutics. Retro-inverso peptides—constructed from D-amino acids in reverse sequence—can mimic the side-chain topology of parent L-peptides while offering complete protease resistance [2] [5]. Though secondary structures may not perfectly mirror natural peptides, this approach has yielded bioactive compounds like DCDX, a D-enantiomeric nicotine acetylcholine receptor ligand exhibiting fivefold higher binding affinity than its L-counterpart [2]. Additionally, D-amino acids participate in enzymatic transformations unavailable to their L-enantiomers. Phosphatases and carboxylesterases selectively process D-peptide precursors in enzyme-instructed self-assembly (EISA) systems, creating supramolecular structures for targeted drug delivery [2] [5].
Table 2: Comparative Properties of L- and D-Amino Acids in Peptide Design
Property | L-Amino Acids | D-Amino Acids (e.g., D-Ala) |
---|---|---|
Protease Susceptibility | High susceptibility to proteolytic degradation | Resistant to most endogenous proteases |
Enzymatic Processing | Substrates for numerous endogenous enzymes | Selective processing by specific enzymes |
Biofilm Interactions | Can promote biofilm formation | Disrupt existing biofilms and inhibit formation |
Receptor Binding | Natural recognition by biological receptors | May exhibit altered or novel binding profiles |
Synthetic Handling | Standard SPPS protocols | Identical SPPS protocols with chiral integrity |
Biomedical applications leverage these unique properties across multiple domains:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3